molecular formula C9H12F2O2 B2735676 (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid CAS No. 2287236-41-1

(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid

Cat. No.: B2735676
CAS No.: 2287236-41-1
M. Wt: 190.19
InChI Key: KZQLWIHYMBYFGM-XPUUQOCRSA-N
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Description

(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.5]octane core with two fluorine atoms at the 2-position and a carboxylic acid group at the 8-position. The stereochemistry of the compound is defined by the (3S,8R) configuration, indicating the specific spatial arrangement of the substituents around the spirocyclic ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spiro[2.5]octane core can be constructed through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.

    Introduction of Fluorine Atoms: The difluorination at the 2-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Carboxylation: The carboxylic acid group at the 8-position can be introduced through a carboxylation reaction, often involving the use of carbon dioxide (CO2) and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols can replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atoms

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms

Scientific Research Applications

(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure and fluorine atoms contribute to its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (3S,8R)-2,2-Difluorospiro[2.5]octane-1-carboxylic acid
  • (3S,8R)-2,2-Difluorospiro[2.5]octane-6-carboxylic acid
  • (3S,8R)-2,2-Difluorospiro[2.5]octane-4-carboxylic acid

Uniqueness

(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid is unique due to its specific (3S,8R) stereochemistry and the position of the carboxylic acid group at the 8-position. This configuration imparts distinct chemical and biological properties compared to its analogs with carboxylic acid groups at different positions. The presence of fluorine atoms also enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S,8R)-2,2-difluorospiro[2.5]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-9(11)5-8(9)4-2-1-3-6(8)7(12)13/h6H,1-5H2,(H,12,13)/t6-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQLWIHYMBYFGM-XPUUQOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2(F)F)C(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]2(CC2(F)F)[C@@H](C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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